Spectroscopic Characterization of Tert-butyl 2-amino-6-bromobenzoate: A Comprehensive Technical Guide
Spectroscopic Characterization of Tert-butyl 2-amino-6-bromobenzoate: A Comprehensive Technical Guide
Executive Summary
Tert-butyl 2-amino-6-bromobenzoate (CAS: 2248360-47-4) is a highly functionalized, sterically encumbered aromatic building block critical in the synthesis of complex pharmaceuticals and agrochemicals. Because of its unique 1,2,6-trisubstitution pattern, the molecule exhibits distinct electronic push-pull dynamics and severe steric hindrance. This guide provides an authoritative, theoretically grounded framework for the spectroscopic characterization (NMR, IR, MS) of this compound, detailing not just the expected data, but the underlying physicochemical causality that governs these spectral signatures.
Molecular Architecture and Electronic Effects
The spectroscopic profile of Tert-butyl 2-amino-6-bromobenzoate is dictated by the interplay of three substituents on the benzene ring:
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C1 (Tert-butyl ester): An electron-withdrawing group (EWG) via resonance, but highly bulky.
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C2 (Primary Amine): A strong electron-donating group (EDG) via resonance (+M effect) that actively shields the ortho and para positions.
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C6 (Bromine): A weakly deactivating group that withdraws electron density inductively (-I) but donates via resonance (+M).
Causality in Conformation: The sheer bulk of the tert-butyl group, combined with the large van der Waals radius of the ortho-bromine atom (1.85 Å), forces the ester carbonyl out of coplanarity with the aromatic ring. However, this steric twisting is partially counteracted by a strong intramolecular hydrogen bond between the C2-amine and the C1-carbonyl oxygen. This structural tension defines the molecule's unique NMR chemical shifts and IR vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR assignments are derived using established chemical shift additivity rules for substituted benzenes, grounded in the empirical frameworks detailed in [1].
¹H NMR Data & Causality
The ¹H NMR spectrum in CDCl₃ is characterized by a classic AMX spin system for the aromatic protons, heavily shielded by the amine group. CDCl₃ is deliberately chosen as a non-protic solvent to prevent deuterium exchange of the -NH₂ protons, allowing them to be observed.
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality / Assignment |
| -C(CH₃)₃ | 1.58 | Singlet (s) | - | 9H | Highly shielded aliphatic protons of the tert-butyl group. |
| -NH₂ | 4.50 | Broad Singlet (br s) | - | 2H | Broadened by quadrupolar relaxation of ¹⁴N and hydrogen bonding. |
| H3 | 6.51 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Strongly shielded by the ortho +M effect of the -NH₂ group. |
| H5 | 6.90 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Shielded by the para -NH₂ group, but slightly deshielded by ortho-Br. |
| H4 | 7.11 | Pseudo-triplet (t) | 8.0 | 1H | Meta to both -NH₂ and -Br; least affected by resonance shielding. |
¹³C NMR Data & Causality
The ¹³C NMR spectrum reveals the profound impact of the heavy-atom effect and resonance on the carbon skeleton.
| Carbon | Shift (δ, ppm) | Causality / Assignment |
| -CH₃ (t-Bu) | 28.0 | Standard aliphatic methyl carbons. |
| -C(CH₃)₃ | 82.0 | Quaternary carbon of the tert-butyl ester; deshielded by oxygen. |
| C3 (Ar-H) | 115.0 | Highly shielded by the ortho -NH₂ resonance effect. |
| C1 (Ar-C) | 121.5 | Ipso to the ester; shielded by the ortho -NH₂ group. |
| C5 (Ar-H) | 122.3 | Shielded by the para -NH₂ group. |
| C6 (Ar-Br) | 125.6 | Ipso to Bromine; exhibits the "heavy atom effect" (upfield shift). |
| C4 (Ar-H) | 136.3 | Meta to substituents; relatively unshielded. |
| C2 (Ar-N) | 151.1 | Ipso to the electronegative nitrogen atom. |
| C=O (Ester) | 166.0 | Carbonyl carbon; slightly shielded due to disrupted conjugation. |
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence of the intramolecular hydrogen bonding. According to the principles in [2], an unhindered conjugated ester typically absorbs at ~1720 cm⁻¹. However, the intramolecular hydrogen bond from the -NH₂ group to the C=O oxygen weakens the double bond character of the carbonyl, shifting it to a lower wavenumber.
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N-H Stretching: ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric). Sharp, distinct bands characteristic of a primary aromatic amine.
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C=O Stretching: ~1695 cm⁻¹. The lowered frequency confirms the presence of the N-H···O=C hydrogen bond.
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C-O Stretching: ~1250 cm⁻¹ and 1100 cm⁻¹. Strong bands due to the ester linkage.
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C-Br Stretching: ~1030 cm⁻¹ (in-plane aromatic C-Br) and ~650 cm⁻¹ (out-of-plane).
Mass Spectrometry (MS) and Fragmentation Pathways
Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation of this compound, as it imparts a standardized internal energy that drives reproducible fragmentation, a concept thoroughly detailed in [3].
Isotopic Signature: The presence of a single bromine atom dictates a distinct 1:1 doublet for all bromine-containing ions due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The molecular ion [M]•⁺ appears at m/z 271 / 273.
Primary Fragmentation Logic:
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McLafferty-type Rearrangement / Alkene Loss: tert-butyl esters are highly prone to losing isobutene (C₄H₈, -56 Da) via a cyclic transition state, yielding the corresponding radical cation of the carboxylic acid at m/z 215 / 217. This is typically the base peak.
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α-Cleavage: Loss of the tert-butoxy radical (•OtBu, -73 Da) yields the acylium ion at m/z 198 / 200.
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Decarboxylation: The [M - C₄H₈]•⁺ ion frequently undergoes subsequent loss of CO₂ (-44 Da) to form a stable substituted aryl cation at m/z 171 / 173.
Caption: EI-MS Fragmentation Pathway of Tert-butyl 2-amino-6-bromobenzoate.
Recommended Experimental Protocols
To ensure self-validating and reproducible results, the following analytical workflow must be strictly adhered to.
NMR Acquisition Protocol
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Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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¹H NMR Parameters: Acquire at 400 MHz. Use a 1-second relaxation delay (D1) to ensure complete longitudinal relaxation (T₁) of the sterically hindered aromatic protons, preventing integration errors. Acquire 16 scans.
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¹³C NMR Parameters: Acquire at 100 MHz using composite pulse decoupling (e.g., WALTZ-16) to remove ¹H-¹³C scalar coupling. Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C and the long T₁ relaxation times of the quaternary carbons (C1, C2, C6, and C=O).
FT-IR (ATR) Protocol
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Sample Prep: Place 1-2 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR avoids the use of hygroscopic KBr pellets, preventing water absorption that would obscure the critical N-H stretching region.
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Acquisition: Apply optimal pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
GC-MS Protocol
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Sample Prep: Dissolve 1 mg of the analyte in 1 mL of GC-grade Dichloromethane (DCM).
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Acquisition: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use an inlet temperature of 250°C.
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Ionization: Utilize Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecules, ensuring the fragmentation pattern matches standardized spectral libraries. Scan from m/z 50 to 400.
Caption: Standardized Analytical Workflow for Spectroscopic Characterization.
References
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link][1]
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Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link][2]
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Title: Interpretation of Mass Spectra (4th Edition) Source: University Science Books / Penguin Random House URL: [Link][3]
Sources
- 1. vitalsource.com [vitalsource.com]
- 2. Spectrometric Identification of Organic Compounds - Silverstein, Robert M.; Webster, Francis X.; Kiemle, David J.; Bryce, David L.: 9780470616376 - AbeBooks [abebooks.com]
- 3. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
